(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone
Description
(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone is an organic compound characterized by the presence of both chlorophenyl and methyl-nitrophenyl groups attached to a methanone core
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-3-11(8-13(9)16(18)19)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKIHWHAFSLVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 4-methyl-3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Reduction: (4-chlorophenyl)-(4-methyl-3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
(4-chlorophenyl)-(4-methylphenyl)methanone: Lacks the nitro group, resulting in different reactivity and applications.
(4-chlorophenyl)-(4-nitrophenyl)methanone: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
(4-methyl-3-nitrophenyl)-(4-methylphenyl)methanone: Contains two methyl groups, which can influence its steric and electronic properties.
Uniqueness: (4-chlorophenyl)-(4-methyl-3-nitrophenyl)methanone is unique due to the presence of both chlorophenyl and methyl-nitrophenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial purposes.
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